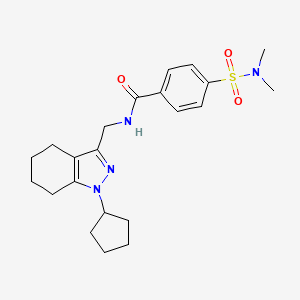

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic small molecule featuring a bicyclic indazole core fused with a tetrahydroindazole system. The molecule is substituted at the 1-position of the indazole with a cyclopentyl group and at the 3-position with a benzamide moiety bearing a polar N,N-dimethylsulfamoyl group. The compound’s stereoelectronic properties, including its lipophilicity and hydrogen-bonding capacity, are influenced by the dimethylsulfamoyl group, which may enhance solubility compared to more lipophilic analogs .

Properties

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S/c1-25(2)30(28,29)18-13-11-16(12-14-18)22(27)23-15-20-19-9-5-6-10-21(19)26(24-20)17-7-3-4-8-17/h11-14,17H,3-10,15H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQFOAFFDCQDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Formation of the Tetrahydroindazole Core: This step involves the cyclization of a suitable precursor to form the tetrahydroindazole ring system. Reaction conditions often include the use of strong acids or bases and elevated temperatures.

Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions, using reagents such as cyclopentyl halides in the presence of a base.

Formation of the Benzamide Moiety: The benzamide group is typically introduced through an amide coupling reaction, using reagents like benzoyl chlorides or anhydrides.

Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzamide ring, using reagents such as dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at different positions, potentially leading to the formation of hydroxylated or ketone derivatives.

Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathway Modulation: It could influence signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Substituent at the Benzene 4-Position

- Target Compound : 4-(N,N-dimethylsulfamoyl) group.

- The sulfamoyl group is polar, enhancing water solubility. The dimethyl substitution reduces hydrogen-bonding capacity but introduces steric bulk.

- Analog from : 4-(trifluoromethoxy) group.

Indazole 1-Position Substitution

- Both compounds feature a cyclopentyl group, which contributes to conformational rigidity and hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Analog (4-Trifluoromethoxy) |

|---|---|---|

| Molecular Weight | ~460 g/mol (estimated) | ~470 g/mol (estimated) |

| LogP | ~2.1 (predicted, due to sulfamoyl) | ~3.5 (predicted, due to CF₃O) |

| Solubility (aq.) | Moderate (polar sulfamoyl) | Low (lipophilic CF₃O) |

| Metabolic Stability | Likely higher (sulfamoyl resists oxidation) | Potentially lower (CF₃O may undergo hydrolysis) |

Methodological Considerations for Structural Analysis

These programs enable precise determination of bond lengths, angles, and anisotropic displacement parameters, critical for understanding conformational preferences and intermolecular interactions.

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes several key features:

- Indazole moiety : Known for its role in various biological activities.

- Cyclopentyl group : Enhances lipophilicity and bioavailability.

- Sulfamoyl group : Implicated in various pharmacological activities.

The molecular formula is with a molecular weight of approximately 396.49 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound has shown potential as a multi-target kinase inhibitor. In vitro studies indicate significant inhibition against various oncogenic kinases, which are crucial in cancer progression.

- Anticancer Activity : The indazole derivative is linked to anticancer properties through the modulation of signaling pathways involved in cell proliferation and apoptosis.

- Neurotransmitter Modulation : Certain derivatives have displayed effects on neurotransmitter systems, suggesting potential applications in neuropharmacology.

Table 1: Biological Activity Profile

Case Studies

Several studies have explored the biological activity of related compounds with similar structures:

-

Study on Indazole Derivatives :

- A series of indazole derivatives were evaluated for their anticancer properties against leukemia cell lines. The most potent compound showed a GI50 value of less than 10 nM against K562 cells, indicating strong anti-leukemic activity .

- The study highlighted the importance of structural modifications in enhancing potency and selectivity towards specific cancer types.

-

Kinase Profiling :

- A comprehensive kinase profiling study assessed the inhibitory effects of related compounds on a panel of oncogenic kinases. The results demonstrated significant inhibition (up to 99%) against key targets such as c-Kit and VEGFR2 . This suggests that this compound may possess similar inhibitory profiles.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide, and how can reaction conditions be optimized?

- Methodology : A stepwise approach is advised:

- Step 1 : Synthesize the 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazole core via cyclocondensation of cyclopentylhydrazine with cyclic ketones, followed by hydrogenation .

- Step 2 : Functionalize the indazole at the 3-position with a methyl group via alkylation or Mannich reaction.

- Step 3 : Couple the indazole intermediate with 4-(N,N-dimethylsulfamoyl)benzoyl chloride using a base (e.g., potassium carbonate) in anhydrous acetonitrile, as demonstrated for analogous benzamide syntheses .

- Optimization : Monitor reaction progress via HPLC or TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>70%) are achievable by controlling moisture and temperature (20–25°C).

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation address potential impurities?

- Techniques :

- NMR (¹H/¹³C) : Confirm regiochemistry of the indazole and benzamide coupling.

- HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., unreacted intermediates).

- FT-IR : Validate sulfonamide (SO₂-N) and amide (C=O) functional groups.

- Data Interpretation : Compare spectral data with structurally similar compounds (e.g., N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide ). Impurities from incomplete coupling may appear as doublets in NMR or extra peaks in HPLC.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different synthetic batches?

- Root Cause Analysis :

- Purity Discrepancies : Use HPLC to quantify impurities; even 2–5% contaminants (e.g., residual dimethylsulfamoyl chloride) can alter bioactivity .

- Stereochemical Variations : Perform chiral HPLC or X-ray crystallography to confirm stereochemistry at the cyclopentyl-indazole junction .

- Mitigation : Standardize synthetic protocols (e.g., strict anhydrous conditions) and validate batches via orthogonal analytical methods.

Q. What computational and experimental approaches are suitable for structure-activity relationship (SAR) studies of this compound?

- In Silico Methods :

- Docking Simulations : Model interactions with putative targets (e.g., kinases) using the indazole core as a hinge-binding motif.

- QSAR : Correlate electronic properties (e.g., sulfamoyl group’s Hammett σ value) with activity.

- Experimental SAR :

- Analog Synthesis : Modify substituents (e.g., replace dimethylsulfamoyl with methylsulfonyl or cyanoguanidine) and test activity in enzymatic assays .

- Pharmacophore Mapping : Use 3D alignment tools to compare with active analogs (e.g., N-(1-(4-tert-butylphenyl)-tetrahydroindazol-4-yl) derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.